2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene
CAS No.: 105405-00-3
Cat. No.: VC20799569
Molecular Formula: C14H16O2Se2
Molecular Weight: 374.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105405-00-3 |
|---|---|
| Molecular Formula | C14H16O2Se2 |
| Molecular Weight | 374.2 g/mol |
| IUPAC Name | 2,7-dimethoxy-3,6-bis(methylselanyl)naphthalene |
| Standard InChI | InChI=1S/C14H16O2Se2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3 |
| Standard InChI Key | HOAHNAYDJCBDMR-UHFFFAOYSA-N |
| SMILES | COC1=CC2=CC(=C(C=C2C=C1[Se]C)[Se]C)OC |
| Canonical SMILES | COC1=CC2=CC(=C(C=C2C=C1[Se]C)[Se]C)OC |
Introduction
Fundamental Chemical Properties
Structural Characteristics
2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene is an organic compound built on a naphthalene core with four key substituents: two methoxy groups positioned at the 2,7 positions and two methylseleno groups at the 3,6 positions. This specific arrangement of functional groups contributes to the compound's unique chemical behavior and biological activity.
The compound is characterized by the following identifiers and properties:
| Property | Value |
|---|---|
| CAS Number | 105405-00-3 |
| IUPAC Name | 2,7-dimethoxy-3,6-bis(methylselanyl)naphthalene |
| Molecular Formula | C₁₄H₁₆O₂Se₂ |
| Molecular Weight | 374.2 g/mol |
| Melting Point | 210 °C |
| Boiling Point | 470.5±45.0 °C (Predicted) |
The presence of selenium atoms in this compound is particularly noteworthy, as selenium-containing organic molecules often exhibit interesting biological properties, including antioxidant and potential anticancer activities .
Physical Properties
The physical properties of 2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene influence its behavior in various chemical and biological systems. While the compound shares the general aromatic characteristics of naphthalene derivatives, the presence of selenium atoms significantly alters its electronic properties and reactivity patterns.
The melting point of 210°C indicates relatively strong intermolecular forces, likely due to the presence of the polarizable selenium atoms and the potential for π-stacking interactions between the aromatic rings . The high predicted boiling point of approximately 470.5°C further supports the presence of strong intermolecular forces and suggests that the compound would remain in solid form under standard laboratory conditions .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene involves multiple steps that require careful control of reaction conditions to achieve high yields and purity. While specific synthetic pathways may vary, the process typically begins with a naphthalene core that undergoes successive modifications to introduce the methoxy and methylseleno groups at the designated positions.
Spectroscopic Characterization
Analytical Methods
The structural confirmation and purity assessment of 2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene rely on multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, provides detailed information about the hydrogen and carbon environments within the molecule.
Additionally, mass spectrometry offers precise molecular weight determination and fragmentation patterns that help confirm the compound's identity. Infrared (IR) spectroscopy can reveal functional group characteristics, while UV-visible spectroscopy provides insights into the electronic transitions within the naphthalene system and its substituents.
Key Spectral Features
The NMR spectra of 2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene would show characteristic signals for the methoxy protons (typically around 3.8-4.0 ppm) and the methylseleno protons (approximately 2.0-2.5 ppm). The aromatic protons of the naphthalene ring would appear in the downfield region (7.0-8.5 ppm), with specific coupling patterns that reflect the substitution pattern.
Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of 374.2 g/mol, along with characteristic isotope patterns due to the presence of selenium atoms, which have several naturally occurring isotopes.
Biological Activity and Applications
Proposed Mechanisms of Action
The biological activity of 2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene and similar compounds may involve several mechanisms:
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Interaction with cellular redox systems due to the presence of selenium atoms
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Disruption of mitochondrial function in cancer cells
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Modulation of enzyme activities, particularly those involving selenium-dependent processes
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Alteration of gene expression patterns related to cell proliferation and apoptosis
These mechanisms contribute to the compound's potential utility as a lead structure for the development of novel anticancer agents. Further research into the specific molecular targets and pathways affected by this compound would enhance understanding of its biological activity.
Comparison with Structurally Related Compounds
Structure-Activity Relationships
The comparison between selenium and sulfur analogs provides valuable insights into structure-activity relationships. The replacement of sulfur with selenium often leads to:
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Increased lipophilicity, potentially affecting cellular uptake and distribution
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Different redox properties, with selenium compounds generally being more easily oxidized
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Altered interactions with biological targets, particularly proteins containing nucleophilic residues
These differences can be exploited in the design of new compounds with optimized properties for specific applications, particularly in medicinal chemistry and drug development.
| Manufacturer | Product Purity | Package Size | Price (USD) |
|---|---|---|---|
| Matrix Scientific | 98% | 100 mg | $111 |
| AK Scientific | Not specified | 100 mg | $199 |
| American Custom Chemicals Corporation | 95.00% | 100 mg | $698.78 |
This significant price variation underscores the importance of considering both cost and quality when sourcing this compound for research purposes .
Future Research Directions
Material Science Applications
Beyond pharmaceutical applications, the compound's unique electronic properties due to the selenium atoms may also find applications in materials science:
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As components in organic semiconductors
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In the development of novel sensors
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As building blocks for supramolecular assemblies with unique properties
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In catalysis, where selenium compounds can facilitate specific transformations
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